molecular formula C12H15N3O B2378764 4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 952958-60-0

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2378764
CAS No.: 952958-60-0
M. Wt: 217.272
InChI Key: GELYQBFHRGBSLF-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Schiff base ligands related to the compound have been synthesized and characterized, revealing insights into their tautomeric equilibria and crystal structures, contributing to the understanding of such compounds in various states (Hayvalı et al., 2010).
  • Novel pyrazolone derivatives have been prepared and characterized, highlighting the synthesis process and the potential of these compounds for various applications (Naganagowda & Petsom, 2012).

Crystal and Molecular Structure Analysis

  • X-ray diffraction methods have been used to determine the crystal and molecular structure of pyrazolone derivatives, offering valuable data for the analysis of these compounds' solid-state properties (Kimura, 1986).

Spectroscopic Studies

  • Spectroscopic methods, including IR and NMR, have been employed to study the properties of various pyrazolone derivatives, providing essential information on their molecular structure and characteristics (Pettinari et al., 2006).

Computational and Pharmaceutical Potential

  • Computational techniques, including density functional theory (DFT) and molecular docking, have been used to analyze reactive properties and pharmaceutical potential of pyrazole derivatives, opening pathways for their development in medical applications (Thomas et al., 2018).

Solubility and Thermodynamic Modeling

  • The solubility of pyrazolone derivatives in various solvents has been studied, providing insights for optimizing purification processes and understanding their physicochemical properties (Xie et al., 2016).

Properties

IUPAC Name

4-(2-aminoethyl)-5-(2-methylphenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-4-2-3-5-9(8)11-10(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYQBFHRGBSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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